4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .

Molecular Structure Analysis

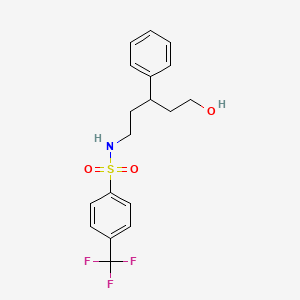

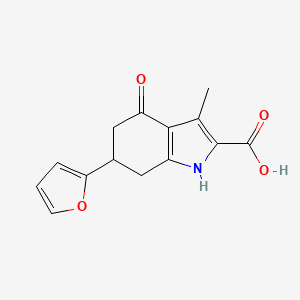

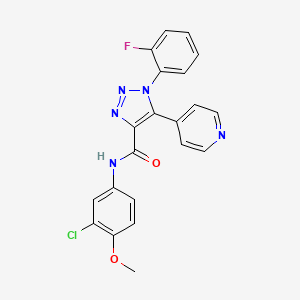

The molecular structure of “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a bromine atom. The benzothiazole ring contains sulfur and nitrogen atoms .

Applications De Recherche Scientifique

Photodynamic Therapy Application

One notable application of derivatives related to 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is in the development of new materials for photodynamic therapy (PDT). For example, the synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing Schiff base, have been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Derivatives

The compound's derivatives have been synthesized and characterized, contributing to a deeper understanding of their structural and chemical properties. For instance, a study on the one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives has been reported. These compounds were characterized using various spectroscopic techniques, highlighting the compound's versatility in synthesizing novel chemical entities (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).

Antipsychotic Agents

The structure-activity relationship of benzamide derivatives, including 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, has been investigated for their potential antipsychotic properties. These studies focus on understanding how modifications to the benzamide structure impact their affinity for dopamine receptors and their efficacy in modulating dopaminergic activity (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antimalarial Activity

Bromo-benzothiophene carboxamide derivatives, closely related to 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, have been evaluated for their antimalarial activity. These compounds have shown promise in inhibiting Plasmodium falciparum, highlighting the potential for developing new antimalarial agents based on this chemical scaffold (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Liquid Crystal Research

Derivatives of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide have also been explored in the field of liquid crystals. New calamitic liquid crystals with a benzothiazole core, terminal methoxy group, and a Schiff base linkage were synthesized, indicating the compound's utility in materials science and the development of liquid crystal displays (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).

Safety And Hazards

The specific safety and hazard information for “4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is not available in the search results. It is generally recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Propriétés

IUPAC Name |

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOYELJXYXAXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)

![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![2-cyano-N-cyclopropyl-3-{3-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enamide](/img/structure/B2429475.png)

![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2429477.png)

![2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide](/img/structure/B2429480.png)